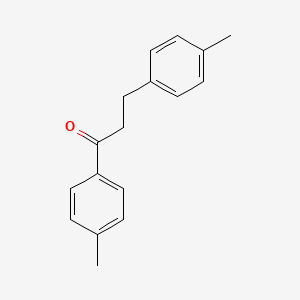

4'-Methyl-3-(4-methylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Methylpropiophenone is an aromatic ketone that is propiophenone bearing a methyl group at C-4 . It is a chemical reagent used in electrocarboxylation reactions . It is also a starting material in the synthesis of 4-methylmethcathinone (mephedrone) .

Synthesis Analysis

4’-Methylpropiophenone can be synthesized through various methods. One common approach involves the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a catalyst . Another synthesis method involves the reaction of sodium p-tolylsulfinate with Pd (O2CCF3)2, ligand, H2O, THF, and MeCN .Molecular Structure Analysis

The molecular formula of 4’-Methylpropiophenone is C10H12O . Structurally, it consists of a propiophenone backbone with a methyl group attached to the fourth carbon of the phenyl ring .Chemical Reactions Analysis

4’-Methylpropiophenone is used for electrocarboxylation reactions . It is an intermediate of the drug Naomanin and can be used as an organic synthesis intermediate and a pharmaceutical intermediate .Physical And Chemical Properties Analysis

4’-Methylpropiophenone has a refractive index of 1.528 (lit.), a boiling point of 238-239 °C (lit.), and a density of 0.993 g/mL at 25 °C (lit.) . The molecule contains a polar carbonyl (C=O) bond and a nonpolar benzene ring, making it soluble in both non-polar and polar solvents .Applications De Recherche Scientifique

Green Chemistry in Synthesis

4-Benzyloxy propiophenone, a chemical relative of 4'-Methyl-3-(4-methylphenyl)propiophenone, is used as an active pharmaceutical intermediate in drug production, such as Ifenprodil and Buphenine. An innovative approach to its synthesis using liquid–liquid–liquid phase-transfer catalysis has been developed. This method is more environmentally friendly, reduces waste, and improves selectivity and reaction rates (Yadav & Sowbna, 2012).

Biodegradation and Environmental Impact

Ralstonia sp. SJ98, a microorganism, has been found to biodegrade 3-methyl-4-nitrophenol, a breakdown product of fenitrothion and a structurally related compound to this compound. This biodegradation is crucial for environmental decontamination and bioremediation of pesticide-contaminated sites (Bhushan et al., 2000).

Asymmetric Synthesis

Asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid involves condensation of propiophenone, which is structurally similar to this compound, showcasing its potential in producing chiral molecules (Mitsui & Kudo, 1967).

Solvatochromism and Chemical Probing

Nitro-substituted 4-[(phenylmethylene)imino]phenolates, chemically related to this compound, exhibit solvatochromism. They are useful in probing solvent mixtures and investigating solute-solvent interactions, essential in understanding chemical environments (Nandi et al., 2012).

Pharmaceutical Synthesis

The synthesis of pharmaceutical intermediates often involves compounds like this compound. Methods like cyclocondensation reactions are employed to create novel pharmaceutical compounds (Bonacorso et al., 2003).

Optical and Electronic Applications

Compounds like 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, derived from similar chemical processes as this compound, are studied for their optical and electronic properties, indicating potential applications in photovoltaics and electronics (Praveenkumar et al., 2021).

Mécanisme D'action

Target of Action

It has been reported to be used in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants . It’s also a starting material in the synthesis of 4-methylmethcathinone (mephedrone) .

Mode of Action

It is known to be used in electrocarboxylation reactions . Electrocarboxylation is a type of organic reaction where a carboxyl group is introduced into a substrate molecule by an electrochemical process.

Biochemical Pathways

It is used as a building block to synthesize various compounds, which may affect different biochemical pathways .

Pharmacokinetics

It is soluble in both non-polar and polar solvents , which could potentially influence its absorption and distribution in the body.

Result of Action

It is used as an intermediate in the synthesis of pharmaceutical compounds, suggesting that it may have indirect effects on cellular function .

Action Environment

The action of 4’-Methyl-3-(4-methylphenyl)propiophenone can be influenced by environmental factors. For instance, its solubility in different solvents suggests that it may behave differently in various biological environments . Furthermore, its storage temperature is recommended to be at room temperature in an inert atmosphere , indicating that it may be sensitive to changes in temperature and atmospheric conditions.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4’-Methyl-3-(4-methylphenyl)propiophenone plays a significant role in biochemical reactions due to its reactive ketone group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize N-(4-chlorophenyl)-N’-(1-(4-methylphenyl)propyl)urea, which is a potential inhibitor of calcium release-activated calcium channels . The nature of these interactions often involves the formation of covalent bonds with the reactive sites of enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

4’-Methyl-3-(4-methylphenyl)propiophenone influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium release-activated calcium channels can alter calcium signaling pathways, which are crucial for various cellular functions such as muscle contraction, neurotransmitter release, and gene expression .

Molecular Mechanism

The molecular mechanism of 4’-Methyl-3-(4-methylphenyl)propiophenone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form covalent bonds with the active sites of enzymes, leading to inhibition or activation of their activity. Additionally, it can interact with transcription factors, influencing gene expression and altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Methyl-3-(4-methylphenyl)propiophenone can change over time. The compound’s stability and degradation are important factors to consider. It is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression over time .

Dosage Effects in Animal Models

The effects of 4’-Methyl-3-(4-methylphenyl)propiophenone vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while at higher doses, it can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic processes .

Metabolic Pathways

4’-Methyl-3-(4-methylphenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can be metabolized into various intermediates, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 4’-Methyl-3-(4-methylphenyl)propiophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and its effects on cellular functions .

Subcellular Localization

The subcellular localization of 4’-Methyl-3-(4-methylphenyl)propiophenone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

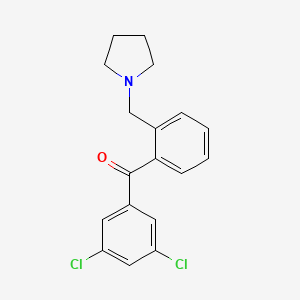

1,3-bis(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-8,10-11H,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYISYRTPBXJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644109 |

Source

|

| Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20615-46-7 |

Source

|

| Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone](/img/structure/B1360457.png)